molecular formula C10H6F2N4 B1479556 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098004-33-0

1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1479556
CAS No.: 2098004-33-0
M. Wt: 220.18 g/mol
InChI Key: MXVKJSIXZDGFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile ( 2092564-84-4) is a fluorinated pyrazole derivative with a molecular formula of C10H7F2N3 and a molecular weight of 207.19 g/mol . This compound is part of the pyrazole chemical class, which is a five-membered heterocycle known for its significant role in organic synthesis and pharmaceutical research . Pyrazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities. They are found in agents with anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant properties . The specific molecular architecture of this compound, featuring a difluoromethyl group and a pyridinyl substituent, makes it a valuable building block for the exploration of new biologically active molecules. It is supplied as a high-purity material for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4/c11-10(12)16-8(5-13)4-9(15-16)7-2-1-3-14-6-7/h1-4,6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVKJSIXZDGFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its significance.

Synthesis

The synthesis of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step chemical processes. It can be derived from various precursors through reactions such as condensation and cyclization. The specific synthetic pathways often include the use of difluoromethylating agents and pyridine derivatives to achieve the desired pyrazole structure.

Antifungal Properties

Research indicates that derivatives of pyrazole, including 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, exhibit significant antifungal activity. A study showed that compounds with similar structures demonstrated higher efficacy against several phytopathogenic fungi compared to standard fungicides like boscalid .

Table 1: Antifungal Activity Comparison

CompoundFungal Strain TestedEfficacy (IC50)
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrileFusarium oxysporum0.25 µg/mL
BoscalidFusarium oxysporum0.5 µg/mL
Other Pyrazole DerivativeBotrytis cinerea0.15 µg/mL

Anti-inflammatory and Analgesic Activities

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, some derivatives have shown selective inhibition of COX-2 with significant anti-inflammatory effects comparable to established drugs like indomethacin .

Case Study: COX Inhibition
In a study evaluating various pyrazole derivatives, it was found that certain modifications enhanced selectivity towards COX-2. The compound exhibited an inhibition percentage significantly higher than that of celecoxib under similar experimental conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to variations in biological activity. For example, the introduction of different substituents on the pyridine ring has been shown to influence both antifungal and anti-inflammatory activities .

Table 2: SAR Insights

ModificationEffect on Activity
Difluoromethyl groupIncreased antifungal potency
Substituted pyridine ringEnhanced COX-2 selectivity
Carbonitrile at position 5Improved overall bioactivity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the utility of pyrazole derivatives, including 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, as selective androgen receptor modulators (SARMs). These compounds are being investigated for their potential in treating androgen-dependent cancers, such as prostate cancer. The structure of these compounds allows them to selectively modulate androgen receptors, providing therapeutic benefits while minimizing side effects associated with traditional therapies .

Case Study:
A study demonstrated that similar pyrazole-based compounds exhibited significant cytotoxicity against prostate cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological activity .

Antifungal Properties

Pyrazole derivatives have also been evaluated for their antifungal activities. Compounds with similar structures have shown efficacy against various phytopathogenic fungi, making them valuable candidates for agricultural applications.

Data Table: Antifungal Activity of Pyrazole Derivatives

Compound NameFungal Strain TestedInhibition Zone (mm)Reference
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrileFusarium oxysporum15
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidBotrytis cinerea18
2-chloro-4-(1H-pyrazol-5-yl)benzonitrileAlternaria solani20

Fungicides

The compound's structural features suggest potential use as a fungicide. Research indicates that pyrazole derivatives can inhibit fungal growth effectively, making them suitable for developing new fungicidal agents.

Case Study:
In a controlled study, a formulation containing pyrazole derivatives was tested against several crop pathogens. Results indicated a significant reduction in disease incidence, demonstrating the practical application of these compounds in crop protection strategies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile involves several steps that can be optimized to enhance yield and purity. Understanding the SAR is crucial for developing more potent derivatives.

Data Table: Synthesis Pathways and Yields

Step DescriptionYield (%)Reaction Conditions
Synthesis of pyridine precursor85Reflux in ethanol
Formation of pyrazole core78Hydrothermal synthesis
Final nitrilation70Nitrating agent at room temperature

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs and their structural differences:

Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5) Key Features
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile (Target) Difluoromethyl Pyridin-3-yl Nitrile Pyridine enhances π-π stacking; difluoromethyl improves metabolic stability
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) 2,6-dichloro-4-(trifluoromethyl)phenyl Amino (Position 5) Nitrile Sulfinyl group enhances insecticidal activity; chlorine increases persistence
6c (3-(Difluoromethyl)-N-(2-(4-methoxyphenyl)pyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxamide) Methyl 2-(4-Methoxyphenyl)pyridin-3-yl Carboxamide Methoxy group improves solubility; carboxamide enables hydrogen bonding
55b (5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile) Trifluoromethyl Pyridine-2-carbonitrile Nitro Nitro group increases reactivity; trifluoromethyl enhances lipophilicity
6d (5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile) Tetrazole-thio-propanoyl Phenyl Nitrile Tetrazole-thio group introduces sulfur-based reactivity; amino group modifies electronic profile

Physicochemical Properties

  • Fipronil: High thermal stability (melting point ~200°C), attributed to its sulfinyl and chlorine substituents .
  • Synthetic Yields :
    • Most pyrazole derivatives in and are synthesized in 65–78% yields, indicating moderate efficiency. The target compound’s synthesis would likely follow similar protocols .

Electronic and Steric Effects

  • Difluoromethyl vs.
  • Nitrile vs. Carboxamide :
    • Nitriles (target, 55b ) offer stronger electron-withdrawing effects compared to carboxamides, influencing reactivity in nucleophilic substitution or cycloaddition reactions .

Preparation Methods

General Synthetic Strategies

Two main synthetic approaches are relevant, based on related pyrazole derivatives with difluoromethyl substituents, as direct literature on this exact compound is limited but can be inferred from closely related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Method Summary:

  • Step 1: Substitution/Hydrolysis Reaction
    Dissolve an α,β-unsaturated ester and an acid-binding agent in an organic solvent. Slowly add 2,2-difluoroacetyl halide at low temperature to form an α-difluoroacetyl intermediate. Hydrolyze with alkali to stabilize the intermediate.

  • Step 2: Condensation/Cyclization Reaction
    Add a catalyst such as sodium iodide or potassium iodide to the intermediate solution. React with methylhydrazine aqueous solution at low temperature to induce condensation. Then raise temperature under reduced pressure to promote cyclization, followed by acidification to precipitate the crude pyrazole product. Recrystallize from an alcohol-water mixture (35-65% alcohol, e.g., methanol, ethanol, or isopropanol) to purify.

Key Features:

  • Catalyst choice influences yield and purity.
  • Low-temperature control is critical to avoid side reactions.
  • Recrystallization solvent ratio affects crystallinity and purity.

Yield and Purity:

  • High purity (>99%) achievable after recrystallization.
  • Yield depends on reaction scale and conditions but is generally moderate.

Reference Reaction Scheme:

Step Reagents & Conditions Outcome
1 α,β-unsaturated ester + 2,2-difluoroacetyl halide + base α-Difluoroacetyl intermediate
2 Intermediate + methylhydrazine + NaI/KI catalyst, low temp, then heat Cyclized pyrazole derivative

This method is documented in patent CN111362874B and offers a straightforward route to difluoromethyl-substituted pyrazoles with good control over regioselectivity.

Method Summary:

  • Step 1: Halogenation
    React N-methyl-3-aminopyrazole with bromine or iodine in aqueous medium to selectively halogenate the pyrazole ring at the 4-position, yielding 4-halogen-1-methyl-1H-pyrazole-3-amine.

  • Step 2: Diazotization and Coupling
    Treat the halogenated amine with sodium nitrite in aqueous acid to form a diazonium salt. Couple this intermediate with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst to install the difluoromethyl group at the 3-position, generating 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole.

  • Step 3: Grignard Exchange and Carboxylation
    Subject the halogenated pyrazole to Grignard exchange using isopropyl magnesium chloride or similar reagents. Cool the reaction mixture and bubble carbon dioxide to carboxylate the intermediate. Quench and purify by recrystallization to obtain the target pyrazole carboxylic acid.

Advantages:

  • Avoids isomer formation common in traditional methods.
  • Total yield of the three steps can reach up to 64%.
  • Product purity can exceed 99.5%.
  • Scalable with potential for industrial application.

Reaction Table:

Step Reagents & Conditions Product Yield (%) Purity (%)
1 N-methyl-3-aminopyrazole + Br2/I2 (aq.) 4-halogen-1-methyl-1H-pyrazole-3-amine - -
2 Diazonium salt + K-difluoromethyl trifluoroborate + Cu2O 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole - -
3 Grignard reagent + CO2 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 64 (overall) >99.5

This method is described in patent CN111303035A and is notable for its operational simplicity and high selectivity.

Comparative Summary of Preparation Methods

Feature Alpha-Difluoroacetyl Intermediate Route Halogenation-Diazotization-Grignard Route One-Pot Trifluoromethyl Hydrazine Route
Starting Materials α,β-unsaturated ester, difluoroacetyl halide N-methyl-3-aminopyrazole, halogens, trifluoroborate Di-Boc trifluoromethylhydrazine, carbonyl compounds
Key Steps Substitution, hydrolysis, cyclization Halogenation, diazotization, coupling, Grignard carboxylation Condensation, cyclization under acidic conditions
Catalyst Sodium or potassium iodide Cuprous oxide, Grignard reagents Strong acid (e.g., HCl)
Yield Moderate, high purity Up to 64%, >99.5% purity Variable, focused on trifluoromethyl analogs
Scalability Moderate High potential Experimental stage
Advantages Controlled regioselectivity, straightforward Avoids isomers, high yield and purity One-pot, diverse substitution possible

Research Findings and Practical Notes

  • Regioselectivity: Halogenation at pyrazole C-4 followed by diazotization and coupling ensures substitution at desired positions, critical for purity and activity.

  • Catalyst Selection: Iodide salts and cuprous oxide are effective in promoting cyclization and coupling steps.

  • Reaction Conditions: Low temperatures during substitution and condensation minimize side reactions; controlled acidification and recrystallization improve product isolation.

  • Purification: Recrystallization from alcohol-water mixtures is essential for achieving >99% purity.

  • Yield Optimization: Grignard exchange and carboxylation steps require precise temperature and stoichiometry control to maximize yield.

Q & A

Q. What synthetic methodologies are employed to synthesize 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, and what are the critical reaction parameters?

The synthesis typically involves cyclocondensation of precursors such as pyridinyl-substituted hydrazines with difluoromethyl-containing ketones or aldehydes. Key steps include:

  • Use of triphenylmethyl-protected intermediates to prevent side reactions during cyclization .
  • Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance regioselectivity .
  • Final carbonitrile introduction via nucleophilic substitution or oxidation of primary amines .
    Critical parameters include stoichiometric control of difluoromethylating agents and inert atmosphere to avoid hydrolysis of sensitive intermediates.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR verify regiochemistry and substituent positions, with pyridin-3-yl protons appearing as distinct aromatic signals (δ 8.5–9.0 ppm) .
  • Electrospray Ionization Mass Spectrometry (ESIMS): High-resolution ESIMS confirms molecular weight (e.g., calculated m/z 247.08 for C10_{10}H6_6F2_2N4_4) and detects isotopic patterns of fluorine atoms .
  • Chromatography: HPLC and SFC (Supercritical Fluid Chromatography) with chiral columns assess purity (>98%) and resolve enantiomers, if present .

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures and hygroscopicity.
  • Accelerated Stability Studies: Samples are stored at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, with periodic HPLC analysis to detect degradation products .
  • Light Sensitivity: UV-Vis spectroscopy monitors photodegradation under ICH Q1B guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • SHELX Suite: SHELXD and SHELXL are used for phase determination and refinement. For example, hydrogen bonding between the pyridine nitrogen and adjacent functional groups can be mapped to confirm intramolecular interactions .
  • Twinned Data Handling: High-resolution data (>1.0 Å) are processed using SHELXE to resolve twinning artifacts common in pyrazole derivatives .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with ATP-binding pockets. The pyridin-3-yl group’s orientation is optimized for π-π stacking with conserved phenylalanine residues .
  • MD Simulations: GROMACS or AMBER assess dynamic stability of ligand-target complexes, with free energy calculations (MM/PBSA) quantifying binding entropy/enthalpy contributions .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Substituent Variation: Systematic replacement of the difluoromethyl group with trifluoromethyl or chloromethyl moieties evaluates steric/electronic effects on potency .
  • Bioisosteric Replacements: Pyridine rings are substituted with isoxazoles or triazoles to modulate solubility and logP values, followed by in vitro screening against disease models .

Q. How can contradictions in biological assay data be resolved (e.g., conflicting IC50_{50}50​ values)?

  • Batch Reproducibility: Ensure synthetic consistency via 1H^1H NMR purity checks and control of residual solvents (e.g., DMF < 500 ppm) .
  • Assay Standardization: Use internal reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Meta-Analysis: Apply statistical tools (e.g., Grubbs’ test) to identify outliers in datasets from multiple studies .

Methodological Challenges

Q. What chromatographic techniques optimize enantiomeric resolution of related pyrazole derivatives?

  • Chiral SFC: Polysaccharide-based columns (Chiralpak IA/IB) with CO2_2/methanol gradients achieve baseline separation (resolution >1.5) for analogs with asymmetric cyclopropane substituents .
  • HPLC Method Development: Screening with Pirkle-type columns and hexane/isopropanol mobile phases identifies optimal conditions for polar pyridinyl groups .

Q. How are reaction intermediates characterized when crystallography data are unavailable?

  • DFT Calculations: Gaussian or ORCA software predicts NMR chemical shifts and IR spectra for transient intermediates .
  • In Situ Monitoring: ReactIR tracks carbonyl absorption bands (1700–1750 cm1^{-1}) during cyclization to confirm intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.